molecular formula C13H18INO2 B13571221 4-Iodophenylalanine tert-butyl ester

4-Iodophenylalanine tert-butyl ester

Katalognummer: B13571221
Molekulargewicht: 347.19 g/mol
InChI-Schlüssel: UQKKBAIPAARVFX-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate is a chemical compound that features a tert-butyl ester group, an amino group, and an iodophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate amino acid derivative and an iodophenyl compound.

    Protection of Amino Group: The amino group is protected using a tert-butyl ester group to prevent unwanted reactions during subsequent steps.

    Coupling Reaction: The protected amino acid derivative is then coupled with the iodophenyl compound using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The final step involves the removal of the protecting group to yield the desired product.

Industrial Production Methods

Industrial production of tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of protein-ligand interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The iodophenyl group plays a crucial role in these interactions, facilitating binding through halogen bonding and other non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl (2S)-2-amino-3-(4-bromophenyl)propanoate
  • tert-Butyl (2S)-2-amino-3-(4-chlorophenyl)propanoate
  • tert-Butyl (2S)-2-amino-3-(4-fluorophenyl)propanoate

Uniqueness

Tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and binding properties compared to its brominated, chlorinated, or fluorinated analogs. The iodine atom’s larger size and higher polarizability enhance its interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C13H18INO2

Molekulargewicht

347.19 g/mol

IUPAC-Name

tert-butyl (2S)-2-amino-3-(4-iodophenyl)propanoate

InChI

InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)11(15)8-9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3/t11-/m0/s1

InChI-Schlüssel

UQKKBAIPAARVFX-NSHDSACASA-N

Isomerische SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)I)N

Kanonische SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.